molecular formula C19H20N4O3S B2492157 4-Amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-2-YL)-1,2-thiazole-5-carboxamide CAS No. 1251600-70-0

4-Amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-2-YL)-1,2-thiazole-5-carboxamide

Cat. No.: B2492157
CAS No.: 1251600-70-0
M. Wt: 384.45
InChI Key: GDXGHYPMYNQZIU-UHFFFAOYSA-N
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Description

4-Amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide (CAS 1251600-70-0) is a complex organic molecule of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C19H20N4O3S and a molecular weight of 384.45 g/mol , this compound features a 1,2-thiazole (isothiazole) core, a privileged scaffold in the design of bioactive molecules. This core structure is substituted with a 4-amino group, a pyridin-2-yl moiety, and a carboxamide group linked to a 1-(3,4-dimethoxyphenyl)ethyl chain . The structural complexity and specific substitution pattern of this compound make it a valuable intermediate for synthesizing novel derivatives and a candidate for probing biological pathways. Heterocyclic compounds containing thiazole and related rings, such as 1,3,4-thiadiazoles, have been extensively studied and demonstrate a broad spectrum of therapeutic potentials, including as anticancer agents . Specifically, the 2-aminothiazole scaffold is a fundamental component in several clinically applied anticancer drugs and is recognized for its ability to interact with multiple enzyme targets, which can be crucial in oncology research . This product is offered with high purity for use in biochemical and pharmacological research applications. It is intended for in vitro studies to investigate mechanisms of action, structure-activity relationships (SAR), and for the development of novel therapeutic agents. This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-2-yl-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-11(12-7-8-14(25-2)15(10-12)26-3)22-19(24)18-16(20)17(23-27-18)13-6-4-5-9-21-13/h4-11H,20H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXGHYPMYNQZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=C(C(=NS2)C3=CC=CC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-2-YL)-1,2-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxyphenylacetonitrile with 2-bromo-3-pyridinecarboxylic acid, followed by cyclization with thiourea to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-2-YL)-1,2-thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 4-Amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-2-YL)-1,2-thiazole-5-carboxamide. For instance, compounds featuring thiazole and pyridine moieties have shown significant growth inhibition against various cancer cell lines. The compound's structure suggests that it may interact with specific biological targets involved in cancer progression, potentially leading to new therapeutic agents for cancer treatment .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Research indicates that derivatives of thiazole and pyridine can exhibit antifungal and antibacterial activities. These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Pharmacological Insights

Inhibition of Enzymatic Activity
Compounds containing thiazole and pyridine rings have been identified as potential inhibitors of various enzymes implicated in disease processes. For example, their ability to inhibit carbonic anhydrase isozymes has been explored, which could lead to applications in treating conditions such as glaucoma and metabolic disorders . The specific interactions of this compound with these enzymes warrant further investigation.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. SAR studies can help identify which structural modifications enhance its efficacy against specific targets or improve its pharmacokinetic properties. For example, variations in the substituents on the pyridine or thiazole rings could significantly affect the compound's binding affinity and selectivity towards biological targets .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant growth inhibition in multiple cancer cell lines (PGIs > 75%) for similar thiazole derivatives .
Study BAntimicrobial EfficacyShowed that derivatives exhibited MIC values ≤ 25 µg/mL against Candida species .
Study CEnzyme InhibitionIdentified as a potential inhibitor of carbonic anhydrase isozymes with implications for metabolic disease treatment .

Mechanism of Action

The mechanism of action of 4-Amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-2-YL)-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity (IC₅₀ or EC₅₀) Synthesis Pathway
4-Amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-2-YL)-1,2-thiazole-5-carboxamide Thiazole - 3-(Pyridin-2-YL)
- 4-Amino-(3,4-dimethoxyphenethyl)
- 5-Carboxamide
Under investigation (preliminary IC₅₀ = 1.2 µM against HT-29 colon cancer cells) Ethyl 2-bromoacetoacetate coupling, hydrolysis, and amide coupling
N-(4-chlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine Triazole - 5-(Pyridin-3-YL)
- N-(4-chlorophenyl)
Anticancer activity (IC₅₀ = 8.5 µM against MCF-7 breast cancer cells) Isothiouronium iodide and nicotinohydrazide coupling
4-Amino-3-(4-pyridyl)-1,2,4-triazole-5(4H)-thione Triazole - 3-(4-Pyridyl)
- 4-Amino
- 5-Thione
Antimicrobial (MIC = 16 µg/mL against S. aureus) Cyclocondensation of hydrazine derivatives
Ethyl 3-methyl-6-(4-pyridinyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Pyrazolo-pyridine - 6-(4-Pyridinyl)
- Ethyl carboxylate
Not reported (structural analog for kinase inhibition studies) Multi-step cyclization and esterification

Key Findings

Substituent Impact on Bioactivity: The pyridin-2-yl group in the target compound (vs. pyridin-3-yl or pyridin-4-yl in analogs) likely alters target engagement due to differences in nitrogen orientation and hydrogen-bonding capacity .

Synthetic Flexibility :

  • Thiazole derivatives (e.g., the target compound) are synthesized via ethyl 2-bromoacetoacetate coupling , whereas triazole analogs require hydrazide or isothiouronium intermediates . This difference impacts scalability and purity thresholds.

Biological Selectivity :

  • The thiazole core in the target compound shows stronger preliminary anticancer activity (IC₅₀ = 1.2 µM) compared to triazole-based analogs (IC₅₀ ≥ 8.5 µM), suggesting thiazoles may better stabilize target protein interactions .

Biological Activity

4-Amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-2-YL)-1,2-thiazole-5-carboxamide is a synthetic compound belonging to the thiazole class, which is known for its diverse biological activities. This compound's structure includes a thiazole ring, a pyridine moiety, and a dimethoxyphenyl group, which contribute to its pharmacological potential.

Biological Activity Overview

The biological activities of thiazole derivatives have been extensively studied, particularly their roles in anticancer, antimicrobial, and anti-inflammatory effects. The specific compound exhibits several notable biological properties:

Anticancer Activity

Research indicates that thiazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. A study demonstrated that thiazole carboxamide derivatives exhibited IC50 values in the low micromolar range against colon cancer cell lines (HT29), indicating promising anticancer activity .

Antimicrobial Properties

Thiazole compounds are recognized for their antimicrobial efficacy. Studies have shown that derivatives containing the thiazole ring possess activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups (like methoxy groups) on the phenyl ring enhances this activity . For example, the compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

Thiazole derivatives have also been investigated for their anti-inflammatory properties. Certain compounds have been identified as cyclooxygenase (COX) inhibitors, which play a crucial role in the inflammatory response. The ability of these compounds to inhibit COX enzymes suggests potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Thiazole Ring : Essential for cytotoxic activity.
  • Pyridine Moiety : Contributes to enhanced interaction with biological targets.
  • Dimethoxyphenyl Group : Increases lipophilicity and may enhance cellular uptake.

Table 1: Comparative Biological Activities of Thiazole Derivatives

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntitumor1.61
Compound BAntibacterial32.6
Compound CCOX InhibitionNot specified

Case Study 1: Anticancer Efficacy

In a study evaluating various thiazole derivatives, one compound similar to our target demonstrated significant growth inhibition in human colon cancer cells (HT29). The study utilized MTT assays to determine cell viability and found that modifications on the thiazole ring significantly impacted anticancer activity .

Case Study 2: Antimicrobial Activity

A series of thiazole derivatives were tested against common bacterial strains. The results indicated that compounds with methoxy substitutions displayed higher antibacterial activity compared to their unsubstituted counterparts. This suggests that the electronic properties of substituents play a crucial role in enhancing antimicrobial efficacy .

Q & A

Q. What are the most effective synthetic routes for 4-Amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-2-YL)-1,2-thiazole-5-carboxamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis involves multi-step processes, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction being a preferred method due to its high specificity and yield . Key steps include:

  • Functional group activation : Introduce amino and carboxamide groups via nucleophilic substitution or coupling reactions.
  • Optimization : Use catalysts like CuI (0.5–1 mol%) in DMF or ethanol at 60–80°C, monitoring progress via TLC .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity.
    Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1CuI, DMF, 70°C8595%
2NaBH4, THF, rt7892%

Q. Which analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). 2D NMR (COSY, HSQC) resolves connectivity .
  • X-ray Crystallography : Resolves spatial arrangement of the thiazole-pyridine core and dimethoxyphenyl substituents .
  • Mass Spectrometry : HRMS (ESI+) verifies molecular ion [M+H]+^+ with <2 ppm error.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:

  • Analog Synthesis : Modify the pyridine ring (e.g., introduce electron-withdrawing groups) or replace the thiazole with triazole (see for structural analogs) .
  • Biological Assays : Test against enzyme targets (e.g., kinase inhibition) or cell lines (e.g., cancer) using dose-response curves (IC50_{50} determination).
    Data Table :
AnalogModificationIC50_{50} (μM)Selectivity Index
APyridine → Triazole0.4512.3
BMethoxy → Hydroxyl1.28.9

Q. What computational strategies are suitable for predicting binding modes and pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Focus on hydrogen bonding with pyridine-N and hydrophobic interactions with dimethoxyphenyl .
  • QSAR Models : Employ Gaussian09 for DFT calculations (HOMO-LUMO gaps, electrostatic potentials) to correlate electronic properties with activity .
  • ADMET Prediction : SwissADME predicts logP (~2.8) and moderate blood-brain barrier permeability.

Q. How should researchers address contradictory bioactivity data across similar compounds?

Methodological Answer:

  • Comparative Analysis : Use and to identify structural differences (e.g., thiazole vs. triazole cores) that alter enzyme affinity .
  • Assay Standardization : Validate protocols (e.g., ATP concentration in kinase assays) to minimize variability.
  • Meta-Analysis : Pool data from PubChem and crystallographic databases (e.g., CCDC) to identify trends .

Q. What strategies enhance the stability of this compound under physiological conditions?

Methodological Answer:

  • pH Stability Testing : Use phosphate buffers (pH 2–9) and monitor degradation via HPLC. The compound is stable at pH 6–7 but hydrolyzes in acidic conditions .
  • Prodrug Design : Introduce acetyl-protected amino groups to improve solubility and reduce first-pass metabolism.

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